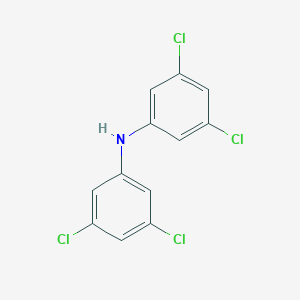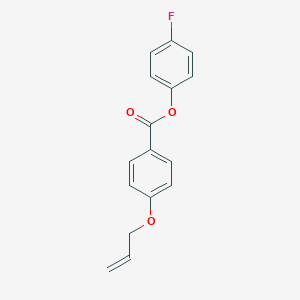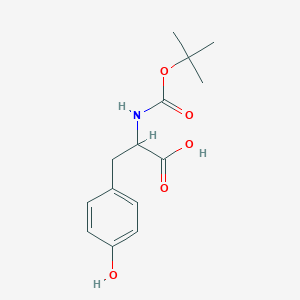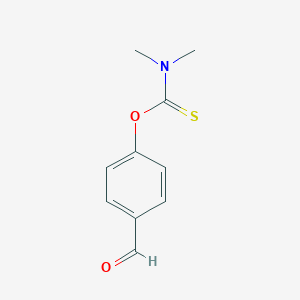![molecular formula C30H46N4O2 B371249 4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B371249.png)
4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene group (N=N) flanked by a nitrophenyl group and an octadecylamino-substituted phenyl group, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
The synthesis of 4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(octadecylamino)aniline under controlled conditions to form the desired diazene compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and efficiency.
Analyse Des Réactions Chimiques
4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitroso or nitro derivatives.
Substitution: The diazene group can participate in substitution reactions, where the N=N bond is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline involves its interaction with molecular targets through its diazene and nitrophenyl groups. These interactions can lead to various biological and chemical effects, depending on the specific application. The compound may interact with enzymes, receptors, or other macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline can be compared with similar compounds such as:
1-{4-Nitrophenyl}-2-[4-(hexadecylamino)phenyl]diazene: Similar structure but with a shorter alkyl chain.
1-{4-Nitrophenyl}-2-[4-(dodecylamino)phenyl]diazene: Another similar compound with a different alkyl chain length.
1-{4-Nitrophenyl}-2-[4-(octylamino)phenyl]diazene: Features an even shorter alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and interactions with other molecules.
Propriétés
Formule moléculaire |
C30H46N4O2 |
|---|---|
Poids moléculaire |
494.7g/mol |
Nom IUPAC |
4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline |
InChI |
InChI=1S/C30H46N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-31-27-18-20-28(21-19-27)32-33-29-22-24-30(25-23-29)34(35)36/h18-25,31H,2-17,26H2,1H3 |
Clé InChI |
RXBZEYHTOXGBMM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethylthieno[2,3-f][1,3]benzodioxole-6-carboxamide](/img/structure/B371167.png)
![8-Bromonaphtho[2,1-b]thiophene](/img/structure/B371168.png)


![N-(3-nitro[1,1':4',1''-terphenyl]-4-yl)propanamide](/img/structure/B371175.png)
![N-(2-chloroethyl)-N-ethyl-N-[(5-isopropyl-1-benzothien-3-yl)methyl]amine](/img/structure/B371176.png)
![4-[4-({4-Nitrophenyl}diazenyl)(methyl)anilino]butanoic acid](/img/structure/B371177.png)


![4-Methyl-1-(5-{4-[(4-nitrophenyl)diazenyl]anilino}-5-oxopentyl)pyridinium](/img/structure/B371185.png)
![3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-en-5-yl(phenyl)methanone](/img/structure/B371189.png)

![3-{[(4-Methylphenyl)sulfonyl]oxy}-2-({[(4-methylphenyl)sulfonyl]oxy}methyl)-2-phenylpropyl 4-methylbenzenesulfonate](/img/structure/B371191.png)
